![molecular formula C13H20ClN5O2 B13545217 Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water . The reaction conditions often include heating the mixture to temperatures between 70-80°C to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium carbonate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a new triazine derivative with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used to create chiral thiourea organocatalysts, which are important in asymmetric synthesis .
Biology and Medicine: It can be used in the development of antimicrobial agents, as triazine derivatives have shown activity against bacteria and fungi .
Industry: In the industrial sector, this compound can be used in the production of herbicides and other agrochemicals. Triazine derivatives are known for their herbicidal properties and are widely used in agriculture .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the triazine ring .
Comparación Con Compuestos Similares
4,6-Dimethyl-1,3,5-triazin-2-amine: A triazine derivative with similar structural features but different substituents.
4,6-Di-tert-butyl-1,3,5-triazin-2-yl: Another triazine derivative used in the synthesis of chiral thiourea organocatalysts.
Uniqueness: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the piperidine ring and the tert-butyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H20ClN5O2 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
Clave InChI |
QNFYFDREXFRYNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



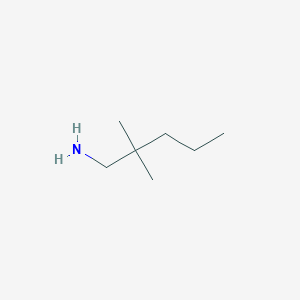

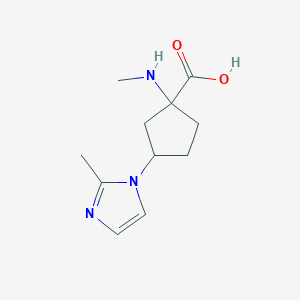
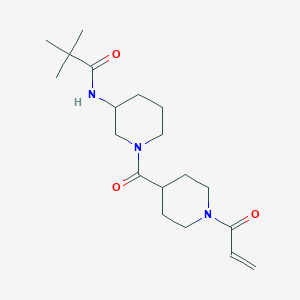


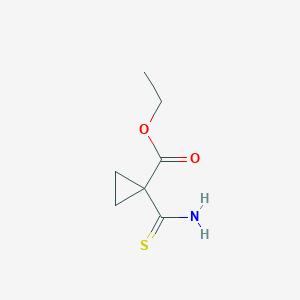
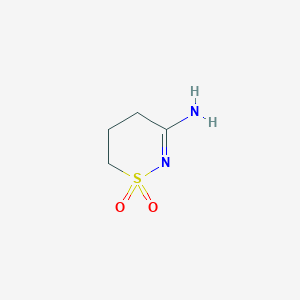


![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
